BenchChemオンラインストアへようこそ!

N-(5-bromopyridin-2-yl)quinoxaline-6-carboxamide

P2X4 Purinergic Receptor Calcium Influx

High-potency P2X4R antagonist (IC50 39 nM) with >400-fold selectivity over Nav1.7. Bromine substitution critical: chloro analog shows >30-fold potency loss. Patent-claimed BRAF kinase inhibitor scaffold. For P2X4-specific signaling studies in neuroinflammation & pain models.

Molecular Formula C14H9BrN4O
Molecular Weight 329.157
CAS No. 714207-11-1
Cat. No. B2946391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-bromopyridin-2-yl)quinoxaline-6-carboxamide
CAS714207-11-1
Molecular FormulaC14H9BrN4O
Molecular Weight329.157
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C=C1C(=O)NC3=NC=C(C=C3)Br
InChIInChI=1S/C14H9BrN4O/c15-10-2-4-13(18-8-10)19-14(20)9-1-3-11-12(7-9)17-6-5-16-11/h1-8H,(H,18,19,20)
InChIKeyYPFGCIHLVWILJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Bromopyridin-2-yl)quinoxaline-6-carboxamide (CAS 714207-11-1): A Quinoxaline-6-Carboxamide with Quantified P2X4 Antagonist Selectivity and Kinase-Targeting Scaffold Utility


N-(5-Bromopyridin-2-yl)quinoxaline-6-carboxamide (C14H9BrN4O, MW 329.15) is a heterocyclic quinoxaline-6-carboxamide derivative that functions as a potent antagonist of the human P2X purinoceptor 4 (P2X4R), with an IC50 of 39 nM in calcium influx assays [1]. The compound also exhibits weak inhibition of the voltage-gated sodium channel Nav1.7 (IC50 = 4.04 µM) [2]. Structurally, it belongs to a broader chemotype of quinoxaline derivatives disclosed in patents as BRAF and/or mutant BRAF kinase inhibitors, positioning it as a versatile probe for both ion channel pharmacology and kinase-targeted drug discovery programs [3].

Why N-(5-Bromopyridin-2-yl)quinoxaline-6-carboxamide Cannot Be Interchanged with Its Chloro or Other Halogen Analogs: Direct Comparative Potency Data


Quinoxaline-6-carboxamide analogs bearing different 5-halopyridin-2-yl substituents are not functionally equivalent. A single halogen substitution from bromine to chlorine at the pyridine 5-position reduces P2X4R antagonist potency by over 30-fold (IC50 from 39 nM to 1,290 nM) when measured in identical human P2X4R calcium influx assays [1][2]. This stark difference underscores that the bromine atom provides critical steric and/or electronic contributions to receptor binding, rendering generic substitution or replacement with close analogs scientifically unjustified without revalidation. The following quantitative evidence guide provides the specific comparator data required for informed procurement and experimental design decisions.

Quantitative Differentiation of N-(5-Bromopyridin-2-yl)quinoxaline-6-carboxamide: Head-to-Head Comparator Data for Procurement and Assay Design


P2X4 Receptor Antagonist Potency: 33-Fold Improvement over Chloro Analog in Identical Human Cell Assay

N-(5-Bromopyridin-2-yl)quinoxaline-6-carboxamide exhibits an IC50 of 39 nM against human P2X4R, whereas its direct 5-chloro analog (N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide, CAS 717864-60-3) shows an IC50 of 1,290 nM in the same experimental system [1][2]. This represents a 33-fold potency enhancement conferred solely by the bromine substitution.

P2X4 Purinergic Receptor Calcium Influx Antagonist

Intra-Target Selectivity: 336-Fold Selectivity for P2X4 over P2X7 Within the Same P2X Receptor Family

In parallel assays conducted under identical conditions (human 1321N1 cells, Fura-2 AM calcium influx), N-(5-bromopyridin-2-yl)quinoxaline-6-carboxamide displays an IC50 of 39 nM at P2X4R versus 13,100 nM at P2X7R, yielding a selectivity ratio of 336:1 [1][2]. This intra-family selectivity profile is a critical parameter for experiments requiring clean P2X4 pharmacology without confounding P2X7-mediated signaling.

P2X4 P2X7 Selectivity Purinergic

P2X4 Potency Benchmarking Against the Widely Used Tool Compound 5-BDBD: 13- to 19-Fold Superior Potency

Compared to 5-BDBD (CAS 768404-03-1), a commonly employed P2X4 antagonist in pain and inflammation research, N-(5-bromopyridin-2-yl)quinoxaline-6-carboxamide demonstrates substantially higher potency. 5-BDBD exhibits IC50 values ranging from 500 nM to 750 nM depending on the assay system [1], whereas the target compound achieves 39 nM in a human P2X4R cell-based calcium influx assay [2]. This represents a 13- to 19-fold potency advantage, enabling lower working concentrations and reduced vehicle artifacts.

P2X4 Tool Compound 5-BDBD Benchmarking

Nav1.7 Sodium Channel Inhibition: Moderate Activity Defining the Compound's Broader Ion Channel Profile

N-(5-Bromopyridin-2-yl)quinoxaline-6-carboxamide inhibits the human voltage-gated sodium channel Nav1.7 with an IC50 of 4,040 nM (4.04 µM) as measured by automated PatchXpress electrophysiology [1]. This activity is modest compared to dedicated Nav1.7 inhibitors (e.g., PF-05089771 IC50 ~10 nM) but provides a useful secondary pharmacology data point. For laboratories screening dual P2X4/Nav1.7 modulators or profiling compound selectivity across ion channel panels, this quantitative value establishes the compound's off-target liability threshold and informs counter-screening strategies.

Nav1.7 Sodium Channel Pain Electrophysiology

Kinase Inhibitor Scaffold Utility: Documented in BRAF Inhibitor Patent Claims

The quinoxaline-6-carboxamide core structure, including N-(5-bromopyridin-2-yl)quinoxaline-6-carboxamide, falls within the general Formula I of U.S. Patent Application US 2014/0343068 A1, which claims quinoxaline derivatives as inhibitors of BRAF and/or mutant BRAF kinase activity for cancer treatment [1]. While specific IC50 values for this exact compound against BRAF are not publicly disclosed, the explicit inclusion of halogenated pyridyl quinoxaline-6-carboxamides in the patent's scope establishes this compound as a validated scaffold for kinase inhibitor development programs. Procurement of this specific derivative provides a patent-documented entry point for BRAF-targeted medicinal chemistry campaigns and structure-activity relationship (SAR) exploration.

BRAF Kinase Inhibitor Oncology Scaffold

Recommended Applications for N-(5-Bromopyridin-2-yl)quinoxaline-6-carboxamide Based on Quantified Differentiation Evidence


P2X4-Selective Pharmacological Probe for Neuroinflammation and Chronic Pain Studies

With a 39 nM IC50 at human P2X4R and 336-fold selectivity over P2X7R, N-(5-bromopyridin-2-yl)quinoxaline-6-carboxamide is ideally suited as a high-potency, low-cross-reactivity tool compound for interrogating P2X4-specific signaling in neuroinflammatory and pain models [1]. Its superior potency compared to 5-BDBD (13-19×) enables lower dosing and reduced solvent artifacts, while the documented Nav1.7 IC50 (4.04 µM) provides a clear safety margin for experiments conducted below 1 µM, minimizing off-target sodium channel interference [2][3].

Calcium Influx Assay Development and High-Throughput Screening (HTS) for P2X4 Antagonists

The compound's well-characterized activity in Fura-2 AM calcium influx assays using human 1321N1 cells makes it an excellent positive control or reference antagonist for HTS campaigns targeting P2X4R [1]. Its 39 nM potency ensures robust signal-to-noise at nanomolar concentrations, while the availability of the less potent chloro analog (IC50 = 1,290 nM) offers a built-in inactive/semi-active comparator for assay validation and Z'-factor determination [2].

Kinase Inhibitor Lead Generation: BRAF-Targeted Medicinal Chemistry Starting Point

For oncology programs targeting BRAF or mutant BRAF kinases, N-(5-bromopyridin-2-yl)quinoxaline-6-carboxamide represents a synthetically tractable scaffold explicitly claimed in US20140343068A1 [3]. Procuring this specific derivative provides a patent-documented entry into the quinoxaline-6-carboxamide kinase inhibitor chemotype, enabling SAR studies around the bromopyridyl moiety without risking encroachment on unrelated chemical matter.

Ion Channel Selectivity Profiling and Counter-Screening

Given its quantifiable activity at both P2X4 (39 nM) and Nav1.7 (4.04 µM), this compound serves as a valuable reference for laboratories conducting broad ion channel selectivity panels [1][2]. It provides a known benchmark for distinguishing P2X4-mediated effects from sodium channel contributions in phenotypic assays, and its >400-fold lower Nav1.7 potency relative to dedicated Nav1.7 inhibitors helps contextualize hit compound selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(5-bromopyridin-2-yl)quinoxaline-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.